Trisilylphosphane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

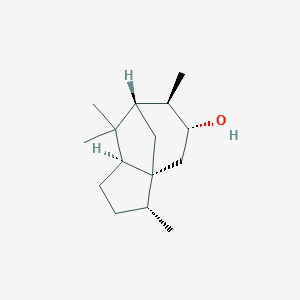

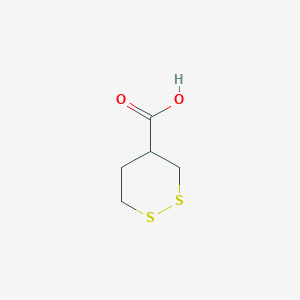

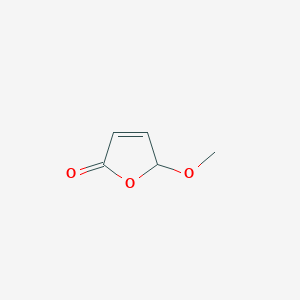

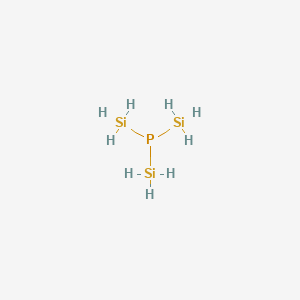

The molecular structure of trisilylphosphane consists of one phosphorus atom bonded to three silicon atoms . Each silicon atom is further bonded to three hydrogen atoms . The exact 3D conformer and 2D structure details are not available in the retrieved sources.Physical And Chemical Properties Analysis

Trisilylphosphane has a molecular weight of 124.30 g/mol . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, index of refraction, molar refractivity, and polar surface area are not clearly mentioned in the retrieved sources .Aplicaciones Científicas De Investigación

Synthesis and NMR Spectra of Methylphenyl-substituted Trisilylphosphanes : Trisilylphosphanes of the type PSi3MexPh9−x are formed when sodium/potassium phosphide reacts with methylphenylchlorosilanes MenPh3−nSiCl. Their 29Si and 31P-NMR spectra were recorded (Hassler, 1988).

Cyclic Silylphosphane with PP- and SiSi-bonds : Tris(trimethylsilyl)chlorosilane reacts with Na/K phosphide to form a silylphosphane P6Si4(SiMe3)8, characterized by various spectroscopic methods and suggesting a polycyclic structure (Hassler, 1984).

Methacrylate Compositions Modified by Oligosilsesquioxanes : Trisilylphosphane derivatives have been used in synthesizing oligomers with functional methacrylic and phosphazene fragments for dental compositions, showing improved strength and microhardness (Bredov et al., 2015).

Rhodium-catalyzed Hydrosilylation of Alkene : Triarylphosphanes, including trisilylphosphane derivatives, have been synthesized and used in the hydrosilylation reaction of styrene with triethoxysilane, showing high catalytic effectiveness (Xue et al., 2014).

Vibrational Spectra of Trisilylphosphane Derivatives : The vibrational spectra of Tris(trimethylsilyl)phosphane were reported and analyzed, revealing insights into SiP valence force constants (Hassler, 1984).

Suppressing Self-Discharge in Batteries : Tris(trimethylsilyl)borate, a related compound, has been used to suppress self-discharge in lithium-ion batteries, demonstrating its potential in enhancing battery stability and performance (Liao et al., 2016).

Radical-Based Synthetic Chemistry : Tris(trimethylsilyl)silane, a related compound, has found extensive use in organic chemistry, including in functional group insertion, transformations, and preparation of complex molecules (Chatgilialoglu et al., 2018).

Propiedades

IUPAC Name |

trisilylphosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H9PSi3/c2-1(3)4/h2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANZKUUHUWJRJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[SiH3]P([SiH3])[SiH3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H9PSi3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15110-33-5 |

Source

|

| Record name | Phosphine, trisilyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015110335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.